molecular formula C9H13NO B15254807 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B15254807
M. Wt: 151.21 g/mol
InChI Key: DJYVTFKPAXBEGJ-UHFFFAOYSA-N
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Description

5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable nitrile precursor with an oxirane compound . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The spirocyclic structure may also contribute to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-9(5-7)8(6-10)11-9/h7-8H,2-5H2,1H3

InChI Key

DJYVTFKPAXBEGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)C#N

Origin of Product

United States

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